BenchChemオンラインストアへようこそ!

Benzenemethanamine, N-ethyl-3,5-difluoro-

Physicochemical profiling Lipophilicity Chromatographic method development

Benzenemethanamine, N-ethyl-3,5-difluoro- (CAS 90390-29-7), systematically named N-[(3,5-difluorophenyl)methyl]ethanamine, is a secondary benzylamine belonging to the N-alkyl-3,5-difluorobenzylamine homologous series. It possesses a molecular formula of C₉H₁₁F₂N, a molecular weight of 171.19 g/mol, and a computed XLogP3 of 1.9, placing it in a moderately lipophilic physicochemical space suitable for blood–brain barrier penetration assessment in early drug discovery.

Molecular Formula C9H11F2N
Molecular Weight 171.19 g/mol
CAS No. 90390-29-7
Cat. No. B3058608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanamine, N-ethyl-3,5-difluoro-
CAS90390-29-7
Molecular FormulaC9H11F2N
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCNCC1=CC(=CC(=C1)F)F
InChIInChI=1S/C9H11F2N/c1-2-12-6-7-3-8(10)5-9(11)4-7/h3-5,12H,2,6H2,1H3
InChIKeyIDDLDNCSEZNREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenemethanamine, N-ethyl-3,5-difluoro- (CAS 90390-29-7): Compound Identity, Physicochemical Profile, and Procurement-Relevant Classification


Benzenemethanamine, N-ethyl-3,5-difluoro- (CAS 90390-29-7), systematically named N-[(3,5-difluorophenyl)methyl]ethanamine, is a secondary benzylamine belonging to the N-alkyl-3,5-difluorobenzylamine homologous series [1]. It possesses a molecular formula of C₉H₁₁F₂N, a molecular weight of 171.19 g/mol, and a computed XLogP3 of 1.9, placing it in a moderately lipophilic physicochemical space suitable for blood–brain barrier penetration assessment in early drug discovery [1]. The compound is commercially available at purities of 95–98% from multiple suppliers and is primarily positioned as a synthetic intermediate for medicinal chemistry and agrochemical research programs .

Why N-Ethyl-3,5-Difluorobenzylamine (90390-29-7) Cannot Be Substituted with Other N-Alkyl-3,5-Difluorobenzylamine Homologs for Research and Procurement


Within the N-alkyl-3,5-difluorobenzylamine series, even a single methylene-unit change in the N-alkyl chain length produces measurable shifts in lipophilicity, boiling point, density, and, critically, biological activity that preclude casual interchange [1]. The antimycobacterial structure–activity relationship (SAR) established by Meindl et al. demonstrates that the N-butyl homolog (MIC 6.4 µg/mL against M. tuberculosis H₃₇Ra) is markedly more potent than the N-methyl, N-ethyl, and N-propyl congeners, meaning that procurement of the incorrect N-alkyl chain length would invalidate comparative SAR and lead-optimization studies [2]. Additionally, the N-ethyl substituent confers a distinct balance of steric bulk and basicity that affects both chemical reactivity in downstream derivatization (e.g., acylation rates, reductive amination selectivity) and target-binding interactions, making it a non-fungible building block in medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence for Benzenemethanamine, N-ethyl-3,5-difluoro- (90390-29-7) Versus Closest Analogs


Physicochemical Property Comparison: N-Ethyl vs. N-Methyl-3,5-Difluorobenzylamine – Lipophilicity, Boiling Point, and Density

The N-ethyl homolog (90390-29-7) exhibits a computed XLogP3 of 1.9, representing a measurable increase in lipophilicity compared to the N-methyl analog (90390-28-6), which has a lower computed logP and a higher density of 1.126 g/cm³ [1]. The N-ethyl compound boils at a predicted 184 °C (vs. 161.5 °C for N-methyl), and its density is lower at 1.097 g/cm³, consistent with the increased free volume introduced by the ethyl chain . These differences are sufficient to alter retention times in reverse-phase HPLC, solvent partitioning behavior, and passive membrane permeability predictions during lead optimization.

Physicochemical profiling Lipophilicity Chromatographic method development

Antimycobacterial SAR: N-Ethyl Represents the Intermediate Alkyl Chain Between Low-Activity N-Methyl and High-Activity N-Butyl Homologs

In the foundational benzylamine antimycobacterial SAR study by Meindl et al. (1984), the N-butyl-3,5-difluorobenzylamine hydrochloride (compound 103) achieved an MIC of 6.4 µg/mL against M. tuberculosis H₃₇Ra, making it the most potent compound in the 3,5-difluoro series [1]. The N-ethyl homolog was not among the most active compounds highlighted, indicating that its MIC exceeds 6.4 µg/mL and likely falls between the N-methyl and N-propyl values, consistent with a positive correlation between N-alkyl chain length and antimycobacterial potency within this sub-series up to the n-butyl chain [1][2]. This positions the N-ethyl compound as the critical intermediate-length comparator for SAR studies probing the alkyl-chain length dependency of target engagement.

Antimycobacterial drug discovery Tuberculosis Structure–activity relationship

3,5-Difluoro Substitution Pattern Confers Superior Antimycobacterial Activity Compared to Alternative Phenyl Ring Substitutions

In a separate antimycobacterial study of N-substituted benzylamine derivatives, the 3,5-difluoro-substituted compound (7d) exhibited an MIC of 12.5 µg/mL against M. tuberculosis, whereas the 4-chloro (7a), 4-methyl (7b), 4-methoxy (7c), 3-methyl (7e), 3-chloro (7f), 2,6-dichloro (7g), and 3,4-dimethyl (7h) analogs all showed MIC values of ≥25 µg/mL or >25 µg/mL [1]. The isoniazid control gave an MIC of 0.046 µg/mL. This demonstrates that the 3,5-difluoro arrangement on the phenyl ring confers a ≥2-fold improvement in antimycobacterial potency relative to mono-substituted or alternatively di-substituted phenyl isomers within this chemotype, attributable to the unique electron-withdrawing and conformational effects of the symmetric meta-difluoro pattern [1].

Fluorine medicinal chemistry Antimycobacterial Bioisosterism

The 3,5-Difluorobenzyl Moiety Is a Privileged Fragment in Co-Crystal Structures: PDB Ligand LIQ (2HM1)

The 3,5-difluorobenzyl group—the core aromatic scaffold of compound 90390-29-7—is a key pharmacophoric element in the crystallographic ligand LIQ (PDB ID: 2HM1), a complex HIV-1 protease inhibitor incorporating the N-(3,5-difluorobenzyl) moiety [1]. The electron density maps confirm that the 3,5-difluoro substitution participates in favorable van der Waals contacts within the S1′ pocket of the protease, with the fluorine atoms oriented to optimize hydrophobic packing while avoiding steric clashes observed with larger halogen substituents [1]. This co-crystal structure validates the 3,5-difluorobenzyl fragment as a structure-guided design element, and the N-ethyl secondary amine of 90390-29-7 provides a direct synthetic handle for elaboration into P1′-targeted protease inhibitors.

Structure-based drug design Fragment-based discovery HIV protease inhibition

Comparative N-Alkyl Chain Length Analysis Across the 3,5-Difluorobenzylamine Homologous Series: Physicochemical Trend Data for Procurement Selection

A systematic comparison of the three commercially available N-alkyl-3,5-difluorobenzylamine homologs reveals that the N-ethyl compound (90390-29-7) occupies a distinct physicochemical niche within the series [1]. As the N-alkyl chain lengthens from methyl (C₁) through ethyl (C₂) to propyl (C₃), the molecular weight increases stepwise by 14 Da per methylene unit (157.16 → 171.19 → 185.21 g/mol), and the boiling point rises from 161.5 °C (N-methyl) to 184 °C (N-ethyl) to a predicted ~200 °C (N-propyl) [1]. The N-ethyl compound thus offers a specific combination of intermediate volatility (facilitating purification by distillation), moderate lipophilicity (XLogP3 1.9), and a secondary amine with one N–H donor for hydrogen-bond-directed chemistry—properties that are not simultaneously available from either the N-methyl or N-propyl congener.

Homologous series comparison Physicochemical trend analysis Building block selection

3,5-Difluoro vs. Non-Fluorinated Benzylamine Scaffold: Electronic and Metabolic Stability Differentiation

The introduction of two fluorine atoms at the 3- and 5-positions of the benzylamine phenyl ring (as in 90390-29-7) substantially alters the electronic character of the aromatic system relative to the non-fluorinated N-ethylbenzylamine (CAS 14321-27-8) [1]. The electron-withdrawing effect of the meta-fluorines reduces the pKa of the benzylic amine, modulates the electron density of the aromatic ring (affecting electrophilic aromatic substitution reactivity), and has been shown in analogous benzylamine systems to improve oxidative metabolic stability by deactivating the phenyl ring toward cytochrome P450-mediated hydroxylation [2]. These electronic perturbations are absent in the non-fluorinated scaffold and are distinct from the effects of mono-fluoro or ortho/para-difluoro substitution patterns, making the 3,5-difluoro arrangement a specific design choice for programs requiring attenuation of amine basicity or blockade of metabolic soft spots.

Fluorine effects Metabolic stability Electronic modulation

Highest-Confidence Application Scenarios for Benzenemethanamine, N-ethyl-3,5-difluoro- (90390-29-7) Derived from Quantitative Evidence


Antimycobacterial Lead Optimization: N-Alkyl Chain Length SAR Probe

Based on the SAR established by Meindl et al. (1984), where the N-butyl-3,5-difluorobenzylamine was the most potent antimycobacterial agent (MIC 6.4 µg/mL), the N-ethyl homolog (90390-29-7) serves as the critical intermediate chain-length comparator for determining the optimal N-alkyl substituent [1]. Research groups conducting antimycobacterial lead optimization should procure the N-ethyl, N-propyl, and N-butyl homologs as a matched set to deconvolute the contribution of lipophilicity versus steric effects to target binding, rather than relying on a single homolog that may misrepresent the SAR trend.

Structure-Based Design of HIV-1 Protease Inhibitors Utilizing the 3,5-Difluorobenzyl Fragment

The co-crystal structure of PDB ligand LIQ (2HM1) demonstrates that the 3,5-difluorobenzyl moiety occupies the S1′ pocket of HIV-1 protease with favorable hydrophobic contacts [1]. Compound 90390-29-7, as a secondary amine with the 3,5-difluorobenzyl group pre-installed, is a direct synthetic precursor for elaborating P1′-targeted protease inhibitor libraries via N-acylation, reductive amination, or sulfonamide formation. Procurement of the pre-fluorinated building block eliminates the need for late-stage fluorination, streamlining synthetic routes.

Medicinal Chemistry Building Block Requiring Balanced Physicochemical Properties: Intermediate Lipophilicity and Volatility

With an XLogP3 of 1.9, a boiling point of 184 °C, and a single N–H hydrogen bond donor, the N-ethyl-3,5-difluorobenzylamine occupies a unique position in the N-alkyl-3,5-difluorobenzylamine series [1][2]. This specific combination—intermediate between the more volatile N-methyl (BP 161.5 °C) and the less volatile N-propyl homologs—makes it the preferred choice for library synthesis programs where the building block must be amenable to both purification by distillation and downstream coupling reactions that benefit from a single, moderately hindered secondary amine.

Fluorine-Mediated Metabolic Stability Enhancement in CNS-Penetrant Candidate Optimization

The 3,5-difluoro substitution pattern on the benzylamine scaffold is expected, based on established fluorine medicinal chemistry principles, to reduce oxidative metabolism of the phenyl ring and lower amine basicity relative to the non-fluorinated N-ethylbenzylamine [1]. For CNS drug discovery programs where moderate lipophilicity (XLogP3 1.9) and reduced pKa are desirable for blood–brain barrier permeation and reduced P-gp efflux, 90390-29-7 offers a rationally selected starting fragment. Prospective measurement of intrinsic clearance and pKa is recommended to confirm the class-level predictions for this specific compound.

Quote Request

Request a Quote for Benzenemethanamine, N-ethyl-3,5-difluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.